

Comparing the anti-wear properties of various organic polysulfides

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Compound of Interest

Compound Name: *Di-tert-butyl polysulfide*

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A Comparative Guide to the Anti-Wear Properties of Organic Polysulfides

This guide provides a detailed comparison of the anti-wear properties of various organic polysulfides, targeting researchers, scientists, and professionals in lubricant and drug development. The information is compiled from scientific literature and presents objective comparisons based on experimental data.

Data Presentation: Quantitative Anti-Wear Properties

The following table summarizes the anti-wear and extreme-pressure (EP) properties of different organic polysulfide additives as evaluated by the four-ball test. It is important to note that direct comparison between studies can be challenging due to variations in base oils and test conditions.

Additive Type	Additive Description	Base Oil	Concentration (wt%)	Test Method	Wear Scar Diameter (WSD) (mm)	Weld Point (WP) (kgf)	Coefficient of Friction (CoF)	Reference
Alkyl Polysulfide	Commercial Polysulfide (PS)	150N Paraffinic	2	ASTM D2783	-	200	-	[1]
Alkyl Polysulfide	Commercial Polysulfide (PS)	150N Paraffinic	5	ASTM D2783	-	315	-	[1]
Alkyl Polysulfide	Commercial Polysulfide (PS)	Refined Soybean (SOY)	2	ASTM D2783	-	250	-	[1]
Alkyl Polysulfide	Commercial Polysulfide (PS)	Refined Soybean (SOY)	5	ASTM D2783	-	400	-	[1]
Alkyl Polysulfide	Di-tert-butyl polysulfide (TBPS 454)	Not Specified	Not Specified	Not Specified	Data not available	Data not available	Data not available	[2][3][4]
Alkyl Polysulfide	Di-tert-dodecyl polysulfide (TPS™ 32)	Not Specified	Not Specified	Not Specified	Data not available	Data not available	Data not available	[5]

Alkyl Polysulfide	Di-tert-dodecyl polysulfide (TPS™ 20)	Not Specified	Not Specified	Not Specified	Data not available	Data not available	Data not available	[5]
Aryl Polysulfide	Dibenzyl Disulfide (DBDS)	Mineral Insulating Oil	Not Specified	Not an anti-wear test	Not applicable	Not applicable	Not applicable	[6]

Note: Much of the publicly available data on specific commercial organic polysulfides focuses on their chemical properties and applications rather than providing direct comparative anti-wear performance data in lubricants. Dibenzyl disulfide is noted more for its antioxidant properties and corrosivity at high temperatures rather than as a primary anti-wear additive[6].

Structure-Activity Relationship in Anti-Wear Performance

The anti-wear properties of organic polysulfides are significantly influenced by their molecular structure, particularly the nature of the organic group (alkyl or aryl) and the length of the polysulfide chain (sulfur rank).

- **Alkyl vs. Aryl Groups:** The organic group influences the solubility of the polysulfide in the base oil and its thermal stability. While specific comparative data is scarce in the reviewed literature, the general principle is that the organic group's compatibility with the base oil is crucial for the additive to be effective.
- **Sulfur Chain Length (Sulfur Rank):** The number of sulfur atoms in the polysulfide chain is a critical factor in its reactivity and, consequently, its anti-wear performance. Polysulfides with longer sulfur chains (higher sulfur rank) are generally more reactive and provide better extreme pressure properties. For instance, in a study on tapered roller bearings, an alkyl polysulfide with a longer sulfide chain length ($n > 2$) was found to be more chemically active than an alkyl disulfide ($n = 2$)[7]. This increased reactivity allows for the formation of a

protective iron sulfide layer on the metal surfaces under boundary lubrication conditions, which prevents direct metal-to-metal contact and reduces wear[7]. **Di-tert-butyl polysulfide** is described as a mixture with a predominance of tetra- and pentasulfides, indicating a high sulfur rank for enhanced activity[2][3].

Experimental Protocols

The primary method for evaluating the anti-wear and extreme-pressure properties of lubricant additives is the Four-Ball Test. Several ASTM standard methods are derived from this test, each with specific conditions and objectives.

Four-Ball Wear Test (ASTM D4172 for oils, ASTM D2266 for greases)

This test evaluates the wear-preventive characteristics of a lubricant under sliding conditions.

- Apparatus: A four-ball wear tester consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.
- Procedure:
 - The three stationary balls are clamped in the test cup, and the lubricant sample is added.
 - The fourth ball is placed in the chuck of the motor-driven spindle.
 - A specified load is applied (typically 40 kgf), and the top ball is rotated at a constant speed (usually 1200 rpm) for a set duration (typically 60 minutes) at a controlled temperature.
 - After the test, the wear scars on the three stationary balls are measured using a microscope.
- Output: The average wear scar diameter (WSD) is reported. A smaller WSD indicates better anti-wear performance. The coefficient of friction can also be monitored during the test.

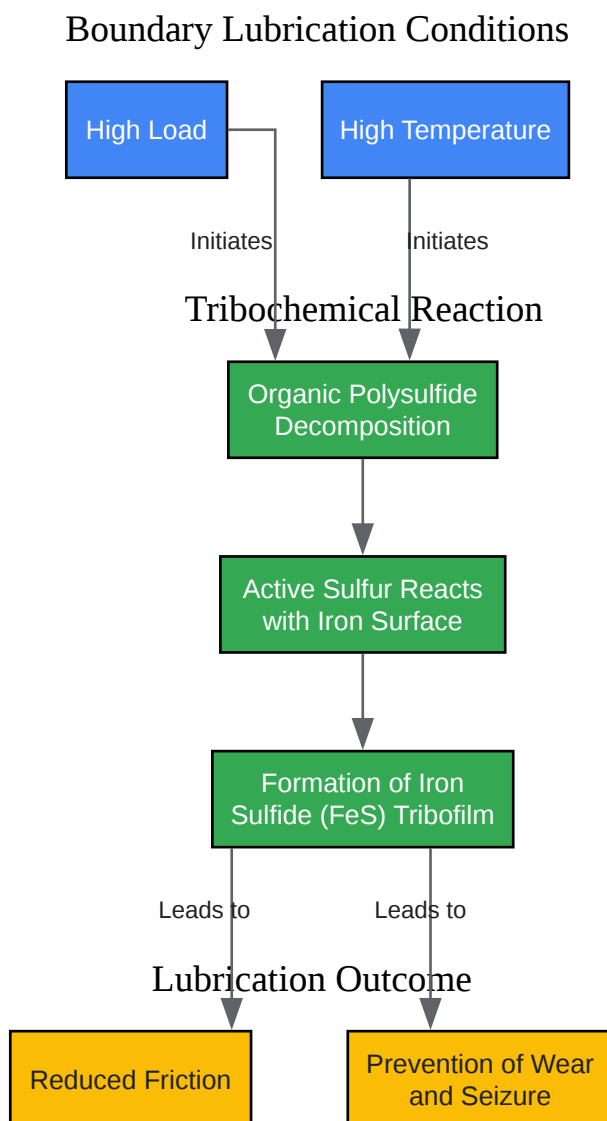
Four-Ball Extreme-Pressure (EP) Test (ASTM D2783 for oils, ASTM D2596 for greases)

This test determines the load-carrying capacity of a lubricant.

- Apparatus: The same four-ball tester is used.
- Procedure:
 - The setup is similar to the wear test.
 - A series of short-duration tests (typically 10 seconds) are run with increasing loads.
 - The load is increased incrementally until welding of the balls occurs.
- Output:
 - Weld Point (WP): The lowest load at which the rotating ball seizes and welds to the stationary balls. A higher weld point indicates better extreme-pressure performance.
 - Load-Wear Index (LWI): A measure of the lubricant's ability to prevent wear at high loads.

Mechanism of Action: Tribofilm Formation

The anti-wear and extreme-pressure properties of organic polysulfides stem from their ability to form a protective tribochemical film on the metal surfaces under boundary lubrication conditions (high load and/or low speed).

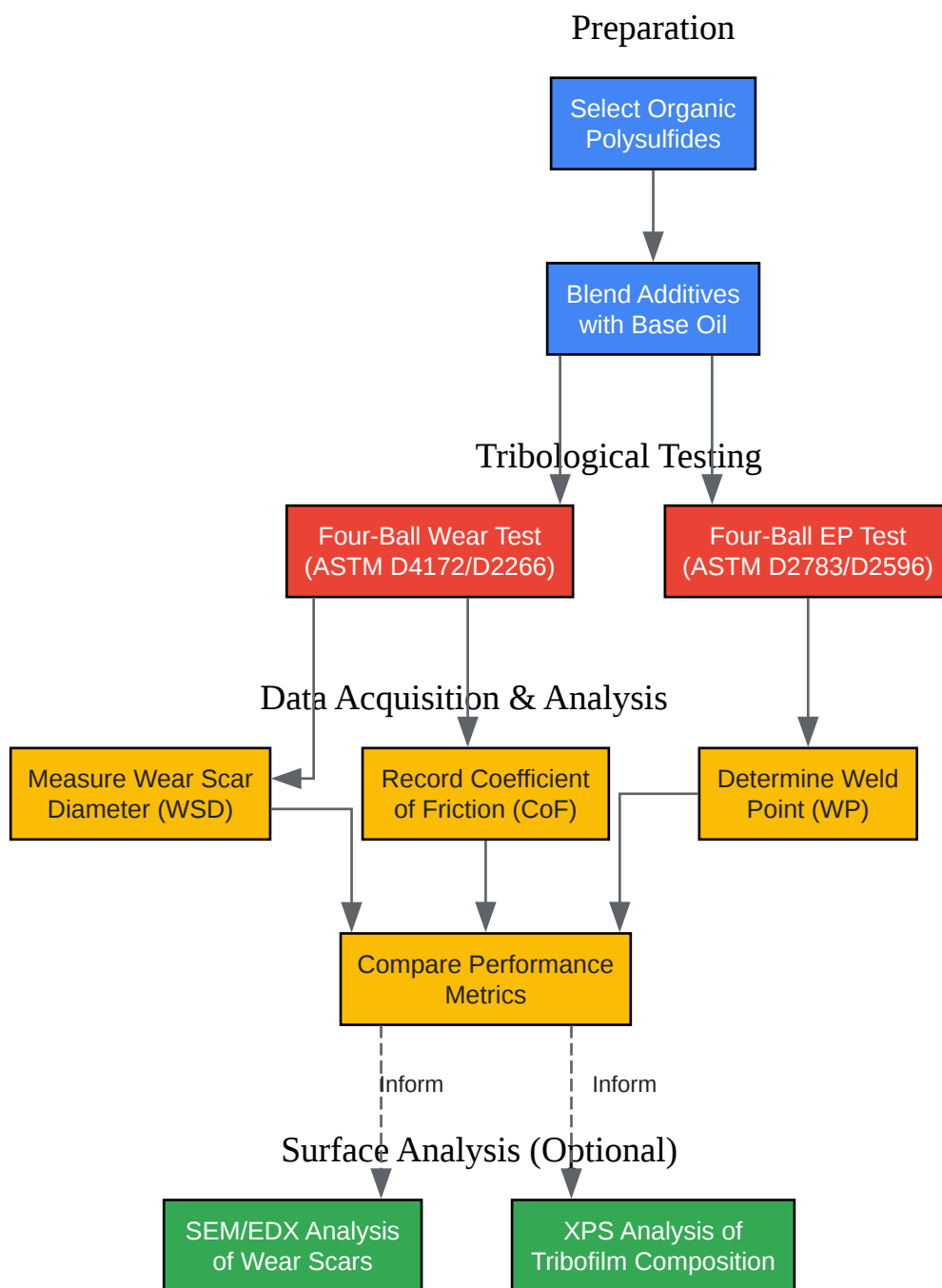


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Caption: Mechanism of action for organic polysulfide anti-wear additives.

Experimental Workflow for Evaluating Anti-Wear Properties

The following diagram illustrates a typical workflow for the experimental evaluation of organic polysulfide additives.



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Caption: Experimental workflow for comparing organic polysulfide anti-wear additives.

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